molecular formula C10H13BrN2O2S B1444498 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine CAS No. 1361114-85-3

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Cat. No.: B1444498
CAS No.: 1361114-85-3
M. Wt: 305.19 g/mol
InChI Key: GHLJPWVOLCJVAJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring bearing a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine typically involves the following steps:

    Bromination: The starting material, 2-pyridine, undergoes bromination to introduce the bromine atom at the 5-position.

    Pyrrolidine Introduction: The brominated pyridine is then reacted with pyrrolidine to form 5-bromo-2-(pyrrolidin-1-yl)pyridine.

    Methylsulfonylation: Finally, the pyrrolidine ring is functionalized with a methylsulfonyl group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

    Biological Studies: It can serve as a probe to study various biological pathways and interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the methylsulfonyl group, which may affect its reactivity and binding properties.

    5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Contains a piperazine ring instead of pyrrolidine, leading to different biological activities.

    3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: The presence of a fluorine atom introduces additional electronic effects.

Uniqueness

The presence of both the bromine atom and the methylsulfonyl group in 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-bromo-2-(1-methylsulfonylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-6-2-3-10(13)9-5-4-8(11)7-12-9/h4-5,7,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLJPWVOLCJVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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